molecular formula C17H17N3O B11587218 3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}aniline

3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}aniline

Cat. No.: B11587218
M. Wt: 279.34 g/mol
InChI Key: WTZVDNYRTSONLI-UHFFFAOYSA-N
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Description

3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}aniline is an organic compound that belongs to the class of anilines. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also contains a methyl group attached to the aniline and a 4-methylphenyl group attached to the oxadiazole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. For example, the reaction of 4-methylbenzhydrazide with a carboxylic acid chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring.

    Attachment of the Aniline Group: The synthesized oxadiazole intermediate can then be reacted with 3-methylaniline in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically occurs at the methyl groups, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction can lead to the reduction of the oxadiazole ring or the nitro groups if present.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, at the aromatic rings. Common reagents for these reactions include nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}aniline has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and protein-ligand interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.

    Medicine: The compound has potential applications in drug discovery and development. Its structure can be modified to create new pharmaceutical agents with specific biological activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, the oxadiazole ring can interact with the active site of an enzyme, inhibiting its function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}aniline can be compared with other similar compounds, such as:

    3-methyl-N-(3-methylphenyl)-N-(4-methylphenyl)aniline: This compound has a similar structure but lacks the oxadiazole ring. The presence of the oxadiazole ring in this compound imparts unique chemical properties.

    4-methyl-N,N-bis(4-methylphenyl)aniline: This compound has a similar aromatic structure but lacks the oxadiazole ring and the specific substitution pattern. The unique substitution pattern in this compound contributes to its distinct reactivity and applications.

These comparisons highlight the uniqueness of this compound and its potential for various scientific research applications.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

3-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline

InChI

InChI=1S/C17H17N3O/c1-12-6-8-14(9-7-12)17-19-16(21-20-17)11-18-15-5-3-4-13(2)10-15/h3-10,18H,11H2,1-2H3

InChI Key

WTZVDNYRTSONLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CNC3=CC=CC(=C3)C

Origin of Product

United States

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